N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
Achieved through alkylation reactions.
Utilizes reagents like ethyl halides under anhydrous conditions.
Sulfonylation of Piperidine:
Piperidine undergoes sulfonylation with methylsulfonyl chloride.
Typically performed in the presence of a base like triethylamine.
Coupling Reactions:
Final coupling of intermediates to form the desired carboxamide compound.
Utilizes reagents such as coupling agents (e.g., EDCI, HOBt).
Industrial Production Methods:
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Key considerations include:
Scalability of Reactions:
Use of continuous flow reactors.
Optimization of reaction parameters.
Purification Techniques:
Chromatography.
Crystallization methods.
Environmental and Safety Considerations:
Waste management.
Safe handling of reagents and solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolo[2,3-c]pyridine Core:
Starting from a suitable pyridine derivative.
Involves cyclization reactions under controlled conditions.
Specific reagents such as strong acids or bases may be required.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.
Reduction:
Reduction reactions may target the carbonyl group, leading to alcohol derivatives.
Substitution:
The piperidine and pyrrolopyridine rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acid chlorides, under conditions like reflux or microwave-assisted synthesis.
Major Products:
Oxidation products: Sulfone or sulfoxide derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Varied depending on the nucleophiles used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Utilized in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in organic transformations.
Biology:
Biochemical Studies: Investigated for its interactions with enzymes and receptors.
Cellular Research: Used in cell culture studies to probe biological pathways.
Medicine:
Pharmacological Investigations: Studied for potential therapeutic applications.
Drug Development: As a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Incorporated into polymers or materials with specific properties.
Analytical Chemistry: Utilized in various analytical techniques.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared to other compounds with similar structural motifs:
Piperidine derivatives:
N-(1-methylsulfonyl)piperidine.
N-(1-ethylpiperidine)-4-carboxamide.
Pyrrolopyridine derivatives:
N-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.
Uniqueness:
Its combination of piperidine and pyrrolopyridine moieties imparts unique properties.
Enhanced binding affinity to specific molecular targets.
Potential for diverse reactivity and applications in synthetic chemistry.
Conclusion
This compound is a versatile and complex compound with a wide range of applications in science and industry. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a valuable molecule for research and development. Its unique structure and properties set it apart from similar compounds, highlighting its potential in future scientific discoveries.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-3-20-9-4-14-5-10-21(18(24)16(14)20)13-8-19-17(23)15-6-11-22(12-7-15)27(2,25)26/h4-5,9-10,15H,3,6-8,11-13H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQSRJGHVOFNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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